Ethyl 6-(chloromethyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has an ethyl carboxylate group attached to the 5th carbon, a chloromethyl group attached to the 6th carbon, and a methoxyphenyl group attached to the 4th carbon of the pyrimidine ring.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the methoxyphenyl group could be introduced via a nucleophilic substitution reaction . The chloromethyl group might be introduced using a suitable chlorinating agent .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the chloromethyl group could undergo nucleophilic substitution reactions, while the carboxylate ester could be hydrolyzed under acidic or basic conditions .Scientific Research Applications
Reaction Pathways and Chemical Transformations
- Ethyl 6-(chloromethyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes chemical transformations including ring expansion and nucleophilic substitution, influenced by the basicity and nucleophilicity of the reaction media (Fesenko et al., 2010).
Thermodynamic Properties
- The compound has been studied for its combustion energies, enthalpies of combustion and formation, and derivative analysis within specific temperature ranges, contributing to the understanding of its thermodynamic properties (Klachko et al., 2020).
Structural and Spectroscopic Analysis
- Investigations using X-ray diffraction, FT-IR, FT-Raman, and NMR spectroscopy have been conducted on this compound, providing detailed insight into its molecular structure and vibrational properties (Dhandapani et al., 2016).
Novel Chemical Syntheses
- Research has explored the use of this compound in the synthesis of novel chemical entities, such as tricyclic bis-diazepinones, through base-promoted cascade transformations (Shutalev et al., 2008).
Nonlinear Optical Properties
- The compound has been evaluated for its nonlinear optical properties, offering potential applications in materials science and optical technologies (Dhandapani et al., 2016).
Mechanism of Action
Target of Action
The compound “Ethyl 6-(chloromethyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They are involved in many biological processes and are key components of DNA and RNA, so they might interact with various enzymes and receptors in the body .
Mode of Action
This can lead to effects such as cell growth inhibition .
Biochemical Pathways
Pyrimidines are involved in the synthesis of DNA and RNA, so they might affect various biochemical pathways related to these processes. They might also interact with other biochemical pathways depending on their specific chemical structure .
Pharmacokinetics
Many pyrimidine derivatives are well absorbed and distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Many pyrimidine derivatives have effects such as inhibiting cell growth or inducing cell death .
Action Environment
The action of this compound might be influenced by various environmental factors such as pH, temperature, and the presence of other substances. For example, the activity of many drugs can be affected by the pH of the environment, which can influence the ionization state of the drug and therefore its absorption and distribution .
Properties
IUPAC Name |
ethyl 6-(chloromethyl)-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4/c1-3-22-14(19)12-10(8-16)17-15(20)18-13(12)9-6-4-5-7-11(9)21-2/h4-7,13H,3,8H2,1-2H3,(H2,17,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJHYPSDSZBZJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OC)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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